molecular formula C8H11NO2 B085555 (5-Amino-2-methoxyphenyl)methanol CAS No. 135-95-5

(5-Amino-2-methoxyphenyl)methanol

Cat. No. B085555
CAS RN: 135-95-5
M. Wt: 153.18 g/mol
InChI Key: GGIYQZBTVHNMLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (5-Amino-2-methoxyphenyl)methanol involves innovative approaches, including electrochemical methods and the use of green chemistry principles. For instance, Meng et al. (2020) demonstrated the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol as a green C1 source, under oxidant- and transition metal-free conditions, highlighting methanol's dual role as both solvent and reactant (Meng et al., 2020).

Molecular Structure Analysis

The structural elucidation of similar molecules is achieved through various spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and high-resolution mass spectrometry. FathimaShahana and Yardily (2020) synthesized a novel compound and used these methods for structural characterization, providing insights into the molecular architecture and stability via computational methods (FathimaShahana & Yardily, 2020).

Scientific research applications

  • Synthesis and Characterization: Several studies focus on the synthesis and characterization of similar compounds. For example, FathimaShahana and Yardily (2020) synthesized and characterized (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, a compound with structural similarities to (5-Amino-2-methoxyphenyl)methanol, using techniques such as FTIR, NMR, and mass spectrometry, and performed molecular docking to understand its antiviral activity (FathimaShahana & Yardily, 2020).

  • Pharmaceutical Applications: Some studies explore the potential pharmaceutical applications of related compounds. Massa et al. (1989) investigated the analgesic and neurobehavioral activity of certain pyrrolo[1,2-a][1,4]benzodiazepin derivatives, synthesized from compounds including 1-(2-aminomethylphenyl)-1H-pyrrole, which shares a structural motif with (5-Amino-2-methoxyphenyl)methanol (Massa et al., 1989).

  • Biosynthetic Pathways: In the context of biosynthesis, Brito et al. (2021) evaluated heterologous biosynthetic pathways for methanol-based production of 5-aminovalerate (5AVA) using Bacillus methanolicus, demonstrating the feasibility of producing valuable chemical compounds from methanol (Brito et al., 2021).

  • Chemical Properties and Reactions: Various studies delve into the chemical properties and reactions of related compounds. For instance, Kleier and Pilgram (1987) examined the retro-ene reaction of certain oxadiazol derivatives in methanol, shedding light on the reaction mechanisms of similar molecular structures (Kleier & Pilgram, 1987).

  • Molecular Studies: Molecular studies, such as those by Orellana et al. (1995), using fluorescent dyes for the sensing of alcohols, can offer insights into the interaction of (5-Amino-2-methoxyphenyl)methanol with other molecules (Orellana et al., 1995).

  • Methylotrophic Lifestyle in Yeasts: Research by Russmayer et al. (2015) on the methylotrophic lifestyle of yeasts using methanol as a carbon source can provide a broader understanding of the biochemical processes involving methanol-related compounds (Russmayer et al., 2015).

properties

IUPAC Name

(5-amino-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIYQZBTVHNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285267
Record name (5-amino-2-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-methoxyphenyl)methanol

CAS RN

135-95-5
Record name 5-Amino-2-methoxybenzyl alcohol
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Record name (5-amino-2-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-2-methoxyphenyl)methanol
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Record name 5-Amino-2-methoxybenzenemethanol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Psaras, RK Carty, JT Miller, LN Tumey, TA Brooks - Genes, 2022 - mdpi.com
KRAS is a well-validated anti-cancer therapeutic target, whose transcriptional downregulation has been demonstrated to be lethal to tumor cells with aberrant KRAS signaling. G-…
Number of citations: 2 www.mdpi.com

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